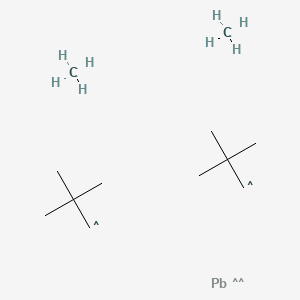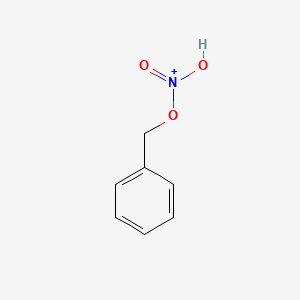
Hydroxy-oxo-phenylmethoxyazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-oxo-phenylmethoxyazanium is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of hydroxy, oxo, and phenylmethoxy groups attached to an azanium ion. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-oxo-phenylmethoxyazanium typically involves multi-step reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzenes, followed by oxidative cyclization . Another approach involves the use of isocyanides and acetylenic esters in a Michael addition reaction, leading to the formation of the desired product . These reactions often require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. Additionally, the development of robust purification techniques, such as crystallization and chromatography, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Hydroxy-oxo-phenylmethoxyazanium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives, enhancing the compound’s versatility.
Scientific Research Applications
Hydroxy-oxo-phenylmethoxyazanium has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of hydroxy-oxo-phenylmethoxyazanium involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes . In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact molecular mechanisms are still under investigation, with ongoing research aimed at elucidating these pathways.
Comparison with Similar Compounds
Hydroxy-oxo-phenylmethoxyazanium can be compared with other similar compounds, such as phenazines and phenoxazines . These compounds share structural similarities but differ in their chemical properties and applications. For example:
Phenoxazines: These compounds are used in material science and medicine, with applications in organic light-emitting diodes and chemotherapy.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and wide range of applications. Its synthesis involves complex reaction pathways, and it participates in various chemical reactions, making it valuable in research and industry. Ongoing studies continue to explore its potential in medicine, biology, and other fields, highlighting its importance as a multifunctional compound.
Properties
CAS No. |
15285-42-4 |
|---|---|
Molecular Formula |
C7H8NO3+ |
Molecular Weight |
154.145 |
IUPAC Name |
hydroxy-oxo-phenylmethoxyazanium |
InChI |
InChI=1S/C7H8NO3/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/q+1 |
InChI Key |
KHCNERFJTZYYGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CO[N+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-chloro-5-nitro-1h-benzo[d]imidazole](/img/structure/B579717.png)
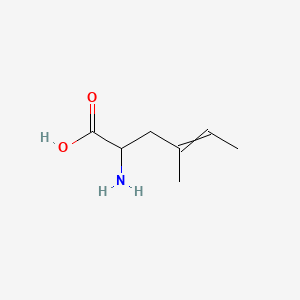
![[(2R,3R,4R,5R,6S)-5-acetamido-4,6-dimethoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579719.png)
![N,N-dimethyl-1-[(1S,2R)-2-methyl-5-propan-2-ylidenecyclopentyl]methanamine](/img/structure/B579720.png)
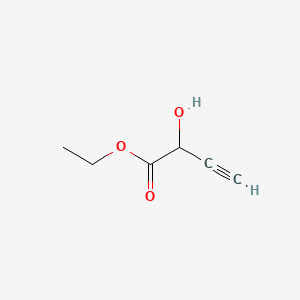
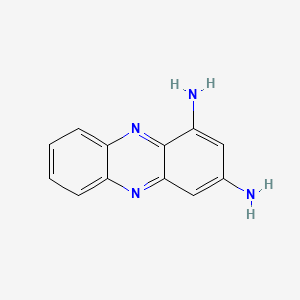
![3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B579723.png)
![(1S,2R,4S,7S,8S,11R,12R,18R,20R)-7-(furan-3-yl)-20-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15-dione](/img/structure/B579725.png)
![4H-Indeno[5,6-d]oxazole](/img/structure/B579726.png)
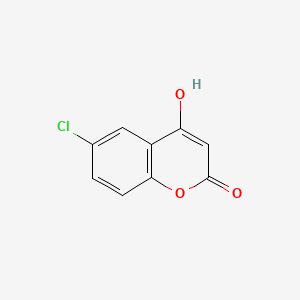
![2H-Imidazo[4,5-h]quinoline](/img/structure/B579729.png)
